Cas no 6672-30-6 ((R)-(+)-3-Methylcyclopentanone)

6672-30-6 structure
Productnaam:(R)-(+)-3-Methylcyclopentanone
(R)-(+)-3-Methylcyclopentanone Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclopentanone,3-methyl-, (3R)-
- (R)-(+)-3-Methylcyclopentanone
- (R)-(+)-1-METHYL-3-CYCLOPENTANONE
- (R)-3-Methyl-cyclopentanone
- EN300-176089
- 3(R)-methyl-cyclopentanone
- UNII-0374105OS0
- Q27247532
- (+)-3-Methylcyclopentanone
- (3R)-3-methylcyclopentan-1-one
- EINECS 229-711-6
- AKOS015913583
- (3R)-3-Methylcyclopentanone
- (R)-3-methylcyclopentanone
- 6672-30-6
- 3-Methylcyclopentanone #
- DTXSID40985281
- (R)-(+)-3-Methylcyclopentanone,99%
- Cyclopentanone, 3-methyl-, (R)-
- (R)-3-Methylcyclopentan-1-one
- (R)-(+)-3-Methylcyclopentanone, 99%
- r-(+)-3-methylcyclopentanone
- Cyclopentanone, 3-methyl-, (3R)-
- 3-Methylcyclopentanone, (+)-
- 3-METHYLCYCLOPENTANONE, (3R)-
- 0374105OS0
- (3R)-3-Methylcyclopentanone;(+)-3-Methylcyclopentanone;(3R)-3-Methylcyclopentan-1-one;(R)-3-Methylcyclopentanone;
-
- MDL: MFCD00064147
- Inchi: InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1
- InChI-sleutel: AOKRXIIIYJGNNU-RXMQYKEDSA-N
- LACHT: C[C@@H]1CCC(=O)C1
Berekende eigenschappen
- Exacte massa: 98.07320
- Monoisotopische massa: 98.073164938g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 0
- Complexiteit: 86.2
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 0.8
- Aantal tautomers: 3
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 0.914 g/mL at 25 °C(lit.)
- Kookpunt: 143-144 °C(lit.)
- Vlampunt: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- Brekindex: n20/D 1.434(lit.)
- PSA: 17.07000
- LogboekP: 1.37550
- Oplosbaarheid: Not determined
- Optische activiteit: [α]23/D +148°, c = 4.5 in methanol
(R)-(+)-3-Methylcyclopentanone Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H226
- Vervoersnummer gevaarlijk materiaal:UN 1224 3/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 10
- Veiligheidsinstructies: S16; S29; S33
- Risicozinnen:R10
(R)-(+)-3-Methylcyclopentanone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176089-5.0g |
(3R)-3-methylcyclopentan-1-one |
6672-30-6 | 95% | 5g |
$5387.0 | 2023-05-25 | |
Enamine | EN300-176089-1.0g |
(3R)-3-methylcyclopentan-1-one |
6672-30-6 | 95% | 1g |
$1857.0 | 2023-05-25 | |
TRC | M479038-50mg |
(R)-(+)-3-Methylcyclopentanone |
6672-30-6 | 50mg |
$ 184.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04146-1g |
Cyclopentanone,3-methyl-, (3R)- |
6672-30-6 | 99% | 1g |
¥1368.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1126417-5g |
(R)-3-Methyl-cyclopentanone |
6672-30-6 | 95% | 5g |
$6585 | 2024-07-28 | |
1PlusChem | 1P003CMA-250mg |
(R)-(+)-3-Methylcyclopentanone |
6672-30-6 | 95% | 250mg |
$107.00 | 2025-02-19 | |
Enamine | EN300-176089-5g |
(3R)-3-methylcyclopentan-1-one |
6672-30-6 | 95% | 5g |
$5387.0 | 2023-09-20 | |
Enamine | EN300-176089-10g |
(3R)-3-methylcyclopentan-1-one |
6672-30-6 | 95% | 10g |
$7988.0 | 2023-09-20 | |
1PlusChem | 1P003CMA-2.5g |
(R)-(+)-3-Methylcyclopentanone |
6672-30-6 | 95% | 2.5g |
$389.00 | 2024-04-22 | |
Aaron | AR003CUM-5g |
(R)-(+)-3-Methylcyclopentanone |
6672-30-6 | 95% | 5g |
$7433.00 | 2023-12-13 |
(R)-(+)-3-Methylcyclopentanone Gerelateerde literatuur
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Christoph Logé,Ulrich Boesl Phys. Chem. Chem. Phys. 2012 14 11981
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2. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketonesDavid. N. Kirk J. Chem. Soc. Perkin Trans. 1 1980 787
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Roberto Centore,Sandra Fusco,Mojca Jazbinsek,Amedeo Capobianco,Andrea Peluso CrystEngComm 2013 15 3318
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Na Lin,Harald Solheim,Kenneth Ruud,Marcel Nooijen,Fabrizio Santoro,Xian Zhao,Marcin Kwit,Pawel Skowronek Phys. Chem. Chem. Phys. 2012 14 3669
-
Dominik Kr?ner Phys. Chem. Chem. Phys. 2015 17 19643
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